5-(Difluoromethyl)picolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

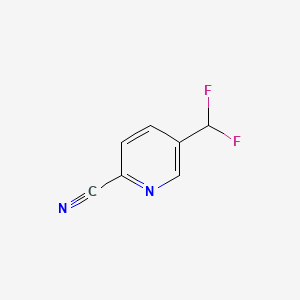

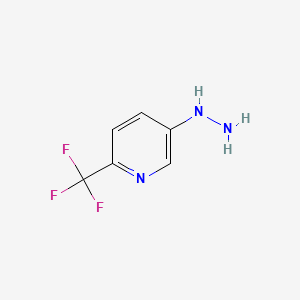

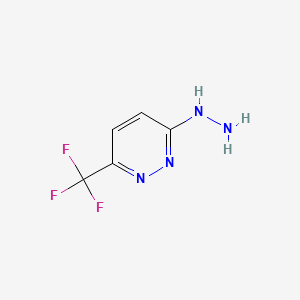

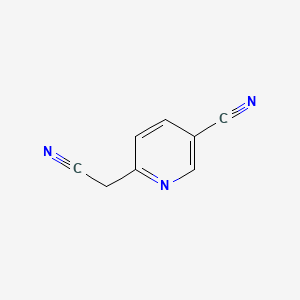

5-(Difluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . The compound is also known by other names such as 5-(Difluoromethyl)-2-pyridinecarbonitrile and 5-Difluoromethyl-pyridine-2-carbonitrile .

Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)picolinonitrile is 1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H . This indicates that the compound has a pyridine ring with a difluoromethyl group attached to the 5th carbon and a nitrile group attached to the 2nd carbon .Physical And Chemical Properties Analysis

5-(Difluoromethyl)picolinonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C . Other physical and chemical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación

- Scientific Field : Chemistry

- Application Summary : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

- Scientific Field : Chemistry

- Application Summary : This process involves the functionalization of 3-(difluoromethyl)pyridine via direct deprotonation of -CHF2 with a lithiated base and subsequent trapping with various electrophiles in THF .

- Methods of Application : In situ quench gives access to 3-pyridyl-CF2-SiMe2Ph as a new silylated compound, which can be post-functionalized with a fluoride source to obtain a larger library of 3-(difluoroalkyl)pyridines that were not accessible via direct deprotonation .

- Results or Outcomes : The introduction of fluorine atoms or fluorinated functional groups can have a profound impact on the physical, chemical, and biological properties of molecules .

Late-stage difluoromethylation

Deprotonative Functionalization of the Difluoromethyl Group

Safety And Hazards

Propiedades

IUPAC Name |

5-(difluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTITLJMBYUEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)picolinonitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)